Lipophilic Ligand Efficiency (LLE) Advantage Over Higher‑logP In‑Class Analogs
The target compound exhibits an XLogP3 of 2.1, compared to an XLogP3 of 3.0 for the thiophene‑oxadiazole analog 5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1324107‑68‑7) [REFS‑1][REFS‑2]. In S1P₁ receptor modulation, lipophilicity above 3 has been associated with increased phospholipidosis risk and poorer developability profiles; the lower logP of the target compound may therefore offer a superior lipophilic ligand efficiency (LLE) and safety margin [REFS‑3].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | CAS 1324107-68-7 XLogP3 = 3.0 (computed property) |
| Quantified Difference | ΔXLogP3 = −0.9 (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem); no experimental logD₇.₄ available |
Why This Matters
Lower lipophilicity typically translates to reduced off-target promiscuity, lower metabolic clearance, and lower phospholipidosis liability, making the target compound a more attractive lead‑like starting point for S1P‑targeted programs.
- [1] PubChem Compound Summary for CID 92066205, (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. National Center for Biotechnology Information (2026). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
